molecular formula C8H8BrNO2 B11720767 4-Bromo-2-(oxetan-3-yloxy)pyridine

4-Bromo-2-(oxetan-3-yloxy)pyridine

Cat. No.: B11720767
M. Wt: 230.06 g/mol
InChI Key: KNJVQWDCBNMKIL-UHFFFAOYSA-N
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Description

4-Bromo-2-(oxetan-3-yloxy)pyridine is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of pyridine, substituted with a bromine atom at the 4-position and an oxetane ring at the 2-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(oxetan-3-yloxy)pyridine typically involves the reaction of 4-bromo-2-hydroxypyridine with oxetane in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide or tetrahydrofuran, and bases like potassium carbonate or sodium hydride. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(oxetan-3-yloxy)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted pyridine derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides or other oxidized products.

    Reduction: Formation of hydrogen-substituted pyridine derivatives.

Scientific Research Applications

4-Bromo-2-(oxetan-3-yloxy)pyridine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of novel ligands for catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(oxetan-3-yloxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify biological macromolecules. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(oxetan-3-yloxy)pyridine: Similar structure but with the oxetane ring at the 3-position.

    4-Bromo-2-(oxetan-3-yl)pyridine: Similar structure but without the oxygen atom in the oxetane ring.

Uniqueness

4-Bromo-2-(oxetan-3-yloxy)pyridine is unique due to the specific positioning of the oxetane ring and the bromine atom, which imparts distinct reactivity and properties. The presence of the oxetane ring can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

4-bromo-2-(oxetan-3-yloxy)pyridine

InChI

InChI=1S/C8H8BrNO2/c9-6-1-2-10-8(3-6)12-7-4-11-5-7/h1-3,7H,4-5H2

InChI Key

KNJVQWDCBNMKIL-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=NC=CC(=C2)Br

Origin of Product

United States

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